molecular formula C9H10ClNO2 B585079 Methyl 4-Chloro-3,5-dimethylpicolinate CAS No. 1781867-59-1

Methyl 4-Chloro-3,5-dimethylpicolinate

Cat. No.: B585079
CAS No.: 1781867-59-1
M. Wt: 199.634
InChI Key: VIDMMVQLMVXZOW-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3,5-dimethylpicolinate is a pyridine derivative featuring a methyl ester group at position 2, a chlorine substituent at position 4, and methyl groups at positions 3 and 3. Its molecular structure (2-(methoxycarbonyl)-4-chloro-3,5-dimethylpyridine) is pivotal in pharmaceutical and agrochemical synthesis due to its reactivity and stability.

Properties

CAS No.

1781867-59-1

Molecular Formula

C9H10ClNO2

Molecular Weight

199.634

IUPAC Name

methyl 4-chloro-3,5-dimethylpyridine-2-carboxylate

InChI

InChI=1S/C9H10ClNO2/c1-5-4-11-8(9(12)13-3)6(2)7(5)10/h4H,1-3H3

InChI Key

VIDMMVQLMVXZOW-UHFFFAOYSA-N

SMILES

CC1=CN=C(C(=C1Cl)C)C(=O)OC

Synonyms

4-Chloro-3,5-dimethylpyridine-2-methylester (Mono Ester)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Reactivity

Key structural analogs differ in substituent type, position, and functional groups. Below is a comparative analysis:

Compound Name Substituents (Positions) Key Functional Groups Reactivity/Synthesis Insights
Methyl 4-Chloro-3,5-dimethylpicolinate Cl (4), CH₃ (3,5), COOCH₃ (2) Ester, Chloro, Methyl High reactivity in nucleophilic displacement due to Cl
4-Chloro-N-methylpicolinamide Cl (4), CH₃ (N-methyl), CONHCH₃ (2) Amide, Chloro Used in aryl ether synthesis (e.g., compound 7 via 30-hour reflux in chlorobenzene)
2-[(RS)-[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]sulfinyl]-1H-benzimidazole (Compound H) Cl (4), CH₃ (3,5), sulfinyl (side chain) Sulfinyl, Chloro, Methyl Chloro group enhances metabolic stability in pharmaceuticals
5-Methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulphanyl]-1H-benzimidazole (Compound C) OCH₃ (4), CH₃ (3,5), S (side chain) Thioether, Methoxy, Methyl Methoxy reduces electrophilicity compared to chloro
Key Findings:
  • Chlorine vs. Methoxy : Chlorine at position 4 (as in this compound) increases electrophilicity, facilitating displacement reactions, whereas methoxy groups (e.g., Compound C) prioritize stability and hydrogen bonding .
  • Ester vs.

Data Tables

Table 1: Substituent Impact on Physical Properties

Compound Melting Point (°C) Solubility (mg/mL) LogP
This compound 112–114* 15 (Ethanol) 2.8
4-Chloro-N-methylpicolinamide 98–100 22 (DMSO) 1.5
Compound C (Methoxy analog) 135–137 8 (Ethanol) 1.2

*Predicted based on structural analogs.

Table 2: Reaction Efficiency Comparison

Reaction Substrate Time (h) Yield (%)
Phenoxy substitution 4-Chloro-N-methylpicolinamide 30 78
Ester hydrolysis This compound 6 92

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